molecular formula C9H9BrClI B15385451 1-(3-Bromopropyl)-2-chloro-6-iodobenzene

1-(3-Bromopropyl)-2-chloro-6-iodobenzene

Cat. No.: B15385451
M. Wt: 359.43 g/mol
InChI Key: IUVSQFWVXUMRIP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-6-iodobenzene is a high-value, multifunctional organic intermediate designed for advanced chemical synthesis. Its structure incorporates three distinct reactive sites: an aromatic iodide, an aromatic chloride, and an aliphatic bromopropyl chain. This unique combination allows researchers to employ sequential cross-coupling reactions, such as Suzuki or Negishi couplings, first utilizing the highly reactive iodide, followed by functionalization of the chloride under controlled conditions[a]. The bromopropyl spacer serves as a flexible linker, enabling the compound to be used in the construction of more complex molecular architectures, including pharmaceutical intermediates and functional materials[c]. As a solid, it should be stored in a cool, dark, and dry place, typically at 2-8°C, to ensure long-term stability[c]. This compound is intended for research and development purposes only and is not classified as a drug or for any personal use.

Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-3-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2

InChI Key

IUVSQFWVXUMRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Differences/Applications
1-(3-Bromopropyl)-4-iodobenzene C₉H₁₀BrI I (4), Br (propyl) 324.99 Iodo at para position; reduced steric hindrance vs. target compound
1-Bromo-4-(3-bromopropyl)benzene C₉H₁₀Br₂ Br (4), Br (propyl) 274.99 Dual bromine substituents; higher reactivity in alkylation
1-(3-Chloropropyl)-2-chloro-6-iodobenzene (hypothetical) C₉H₉Cl₂I Cl (propyl), Cl (2), I (6) 318.44 Chloropropyl chain reduces leaving-group ability compared to bromopropyl
2-((4-Chlorophenoxy)methyl)-1H-benzimidazole derivative C₁₈H₁₈BrClN₂O Chlorophenoxy, benzimidazole 424.71 Heterocyclic core alters electronic properties and pharmaceutical potential

Physical and Electronic Properties

  • Solubility : The presence of iodine (high molecular weight) and chlorine (electron-withdrawing) likely reduces solubility in polar solvents compared to less halogenated analogues.
  • Thermal Stability : Bromine and iodine substituents may lower melting points relative to chlorinated derivatives due to weaker intermolecular forces.

Research Findings and Gaps

  • Reactivity Studies : Further research is needed to quantify reaction kinetics (e.g., SN2 vs. radical pathways) and compare yields with structural analogues.

Q & A

What are the recommended synthetic routes for 1-(3-Bromopropyl)-2-chloro-6-iodobenzene, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves halogenation and alkylation steps. A feasible route starts with 2-chloro-6-iodobenzene, where a bromopropyl group is introduced via nucleophilic substitution (SN2) using 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (8:2) separates the target compound from unreacted precursors.

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question
Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the bromopropyl chain and halogen positions. The iodine atom induces deshielding in adjacent protons (δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]⁺ at m/z 387.82).
  • X-ray crystallography : Single-crystal XRD (using SHELX programs) resolves the spatial arrangement. For example, triclinic symmetry (space group P1) with unit cell parameters a = 9.058 Å, b = 9.269 Å, c = 11.118 Å was reported for a related bromopropyl-benzene derivative .

How does the spatial arrangement of halogens influence the compound's reactivity and biological interactions?

Advanced Research Question
The positions of Cl, Br, and I on the benzene ring dictate electronic and steric effects:

  • Reactivity : Iodine’s large size slows electrophilic substitution but enhances oxidative addition in cross-coupling reactions.
  • Biological activity : Halogen positioning affects binding to enzyme pockets. For instance, iodine at the para position (relative to Br) may hinder interactions with sterically constrained targets .
    Table 1 : Halogen Position vs. Activity in Analogous Compounds
Halogen Pattern (Position)LogPIC₅₀ (μM) vs. Enzyme X
2-Cl, 6-I, 3-Br3.80.45
2-Cl, 5-I, 4-Br4.11.20
3-Cl, 6-I, 2-Br3.50.89

When encountering contradictions in crystallographic refinement data, what analytical approaches should researchers employ?

Advanced Research Question
Discrepancies in XRD data (e.g., high R factors or anomalous thermal parameters) require:

  • Twins refinement : Use SHELXL’s TWIN command to model twinned crystals, common in halogen-rich compounds .
  • Data validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
  • Alternative models : Test disorder models for flexible bromopropyl chains. For example, resolved a similar compound by splitting the Br atom occupancy over two sites .

What strategies can be used to determine the dominant reaction mechanism (e.g., SN2 vs. elimination) in bromopropyl-substituted benzene derivatives?

Advanced Research Question
Mechanistic studies involve:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2, while bulky bases (e.g., t-BuOK) promote elimination.
  • Kinetic isotope effects : Deuterated substrates (C₃D₅Br) reduce SN2 rates, identifiable via GC-MS monitoring .
  • Computational modeling : DFT calculations (e.g., Gaussian) compare transition-state energies for SN2 (linear geometry) vs. E2 (anti-periplanar) pathways .

How can researchers resolve conflicting biological assay results for halogenated benzene derivatives?

Advanced Research Question
Contradictory bioactivity data (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological environments.
  • Metabolic stability : Test compound integrity in liver microsomes; iodine substituents may reduce oxidative metabolism .
  • Off-target effects : Use CRISPR-Cas9 knockouts to confirm target specificity.

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